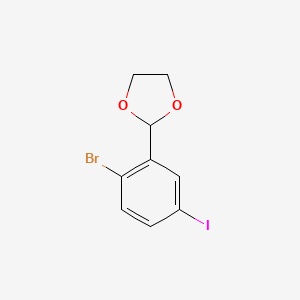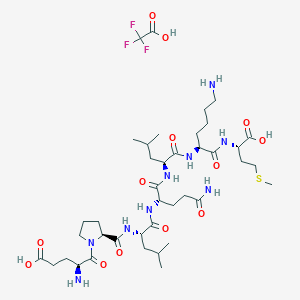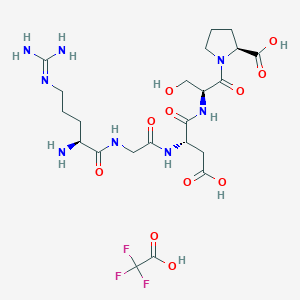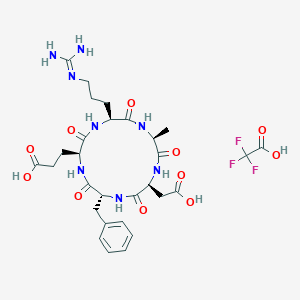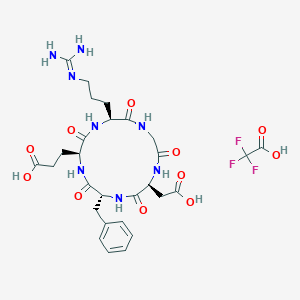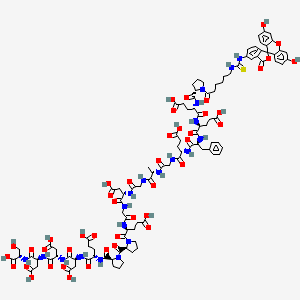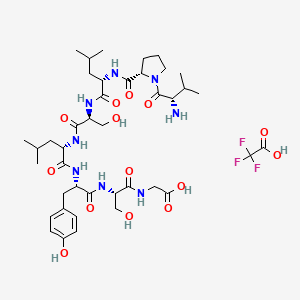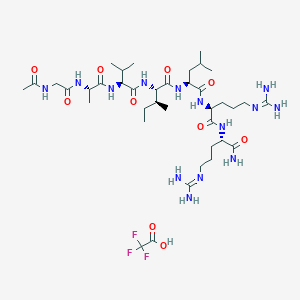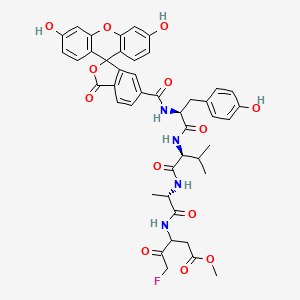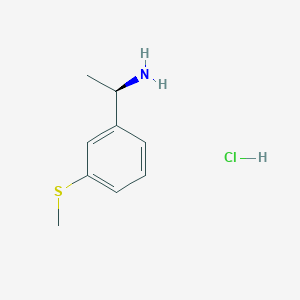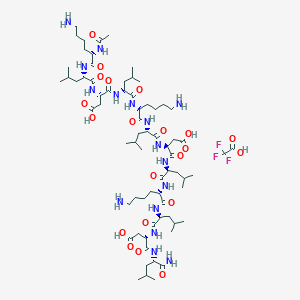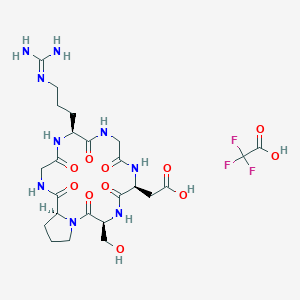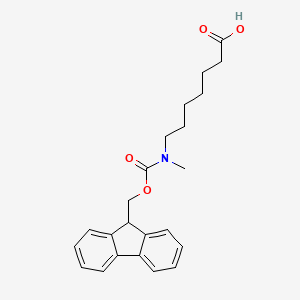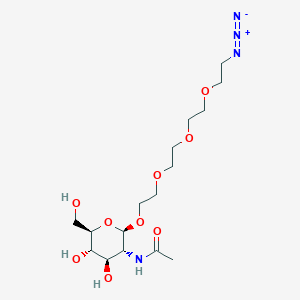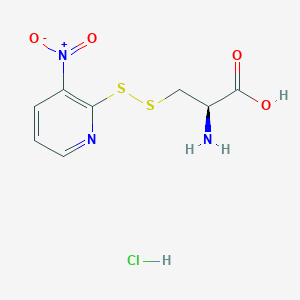
H-L-Cys(Npys)-OH*HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-L-Cys(Npys)-OH*HCl, also known as hydroxy-L-cysteine hydrochloride, is an amino acid derivative that has been studied for its potential therapeutic properties. It is a naturally occurring derivative of the amino acid L-cysteine, and is a water-soluble compound. Hydroxy-L-cysteine hydrochloride has found applications in a number of scientific research areas, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
H-L-Cys(Npys)-OH*HCl has been studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been studied for its potential to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. It has also been studied for its potential to reduce oxidative stress and improve wound healing. In addition, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been studied for its potential to reduce the risk of diabetes and improve insulin sensitivity.
Mecanismo De Acción
The exact mechanism of action of H-L-Cys(Npys)-OH*HClsteine hydrochloride is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. Hydroxy-L-cysteine hydrochloride has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
Hydroxy-L-cysteine hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. Additionally, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been found to have antioxidant and anti-inflammatory properties. It has also been found to reduce oxidative stress and improve wound healing. In addition, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been found to reduce the risk of diabetes and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using H-L-Cys(Npys)-OH*HClsteine hydrochloride in laboratory experiments is that it is a water-soluble compound and is easily synthesized. Additionally, it has a number of beneficial biochemical and physiological effects, which makes it an attractive compound for scientific research. However, one of the major limitations of using H-L-Cys(Npys)-OH*HClsteine hydrochloride in laboratory experiments is that the exact mechanism of action is not fully understood. Additionally, the compound is not commercially available, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for research into H-L-Cys(Npys)-OH*HClsteine hydrochloride. These include further investigation into the exact mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to reduce oxidative stress and improve wound healing. Additionally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to reduce the risk of diabetes and improve insulin sensitivity. Finally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to increase the production of nitric oxide, which could have beneficial effects on the cardiovascular system.
Métodos De Síntesis
H-L-Cys(Npys)-OH*HCl is produced by the reaction of L-cysteine with hydrochloric acid. This reaction produces the H-L-Cys(Npys)-OH*HClsteine hydrochloride in a crystalline form. The reaction is typically carried out in an aqueous solution, and the solution is then cooled to form the solid crystals. The reaction is typically done in the presence of a catalyst, such as pyridoxal-5-phosphate, to speed up the reaction. The reaction can also be carried out in a number of other solvents, such as methanol, ethanol, or dimethyl sulfoxide.
Propiedades
IUPAC Name |
(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S2.ClH/c9-5(8(12)13)4-16-17-7-6(11(14)15)2-1-3-10-7;/h1-3,5H,4,9H2,(H,12,13);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMGAPUFRGBKNZ-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SSCC(C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SSC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Cys(Npys)-OH*HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

